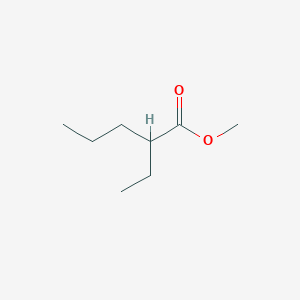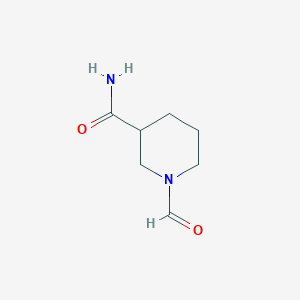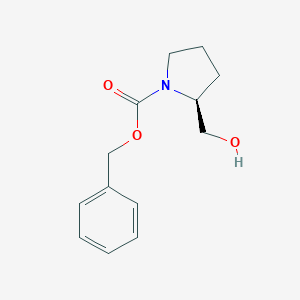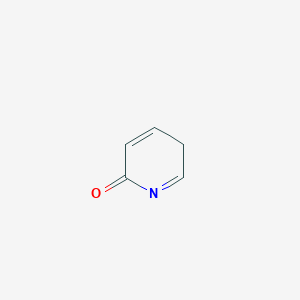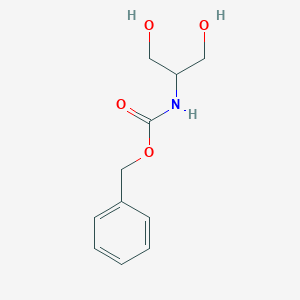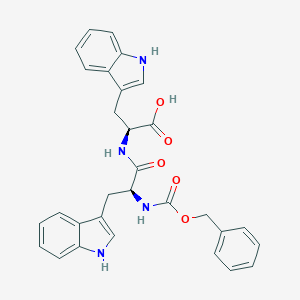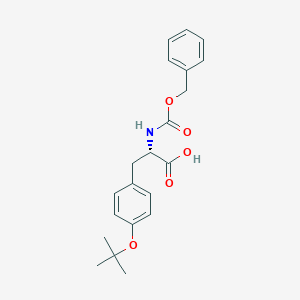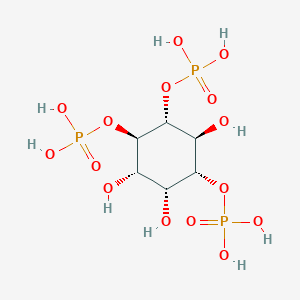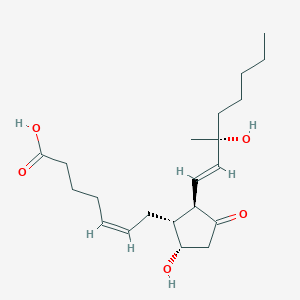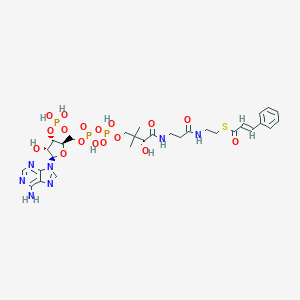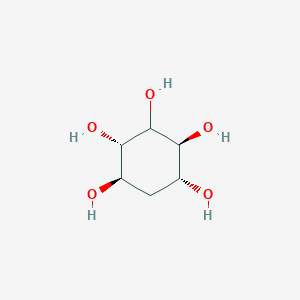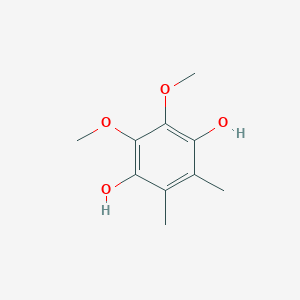
Hydroaurantiogliocladin
描述
Hydroaurantiogliocladin is a fungal metabolite produced by the fungus Gliocladium roseum. It is the hydroquinone form of aurantiogliocladin and has the chemical formula C10H14O4.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hydroaurantiogliocladin involves the conversion of aurantiogliocladin to its hydroquinone form. One of the simplified synthetic routes includes the use of 2,3-dimethoxy-5,6-dimethylbenzoquinone as a precursor . The reaction conditions typically involve the use of reducing agents to achieve the hydroquinone form.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to follow similar synthetic routes as those used in laboratory settings. The production process would involve the large-scale synthesis of the precursor compound followed by its reduction to this compound.
化学反应分析
Types of Reactions: Hydroaurantiogliocladin undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to aurantiogliocladin.
Reduction: The compound can be further reduced under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products:
Oxidation: Aurantiogliocladin.
Reduction: Further reduced hydroquinone derivatives.
Substitution: Substituted this compound derivatives.
科学研究应用
Hydroaurantiogliocladin has several applications in scientific research, including:
Chemistry: Used as a substrate for studying quinol-cytochrome c oxidoreductase activity.
Biology: Investigated for its potential biological activities and interactions with various enzymes.
Industry: Potential use in the development of new materials and biochemical processes.
作用机制
Hydroaurantiogliocladin acts as a substrate for quinol-cytochrome c oxidoreductase activity. It interacts with the enzyme complex, leading to the inhibition of steady-state activity by compounds such as antimycin A or funiculosin . The inhibition mechanism involves the binding of this compound to the enzyme complex, affecting its activity and leading to parabolic titration curves with partial inhibition .
相似化合物的比较
Aurantiogliocladin: The oxidized form of hydroaurantiogliocladin.
2,3-Dimethoxy-5,6-dimethylbenzoquinone: A precursor in the synthesis of this compound.
Other Hydroquinones: Compounds with similar hydroquinone structures.
Uniqueness: this compound is unique due to its specific production by Gliocladium roseum and its role as a substrate for quinol-cytochrome c oxidoreductase activity
属性
IUPAC Name |
2,3-dimethoxy-5,6-dimethylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h11-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCGHVMJAECEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876090 | |
| Record name | 2,3-Dimethoxy-5,6-dimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)

